molecular formula C9H12N2O2 B6513754 2-(oxan-4-yloxy)pyrazine CAS No. 2189434-13-5

2-(oxan-4-yloxy)pyrazine

Cat. No.: B6513754
CAS No.: 2189434-13-5
M. Wt: 180.20 g/mol
InChI Key: UFRHTZYMXRUUJC-UHFFFAOYSA-N
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Description

2-(oxan-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring bonded to an oxane (tetrahydropyran) moiety through an oxygen atom. This compound is known for its complex molecular structure, which makes it valuable for various applications in drug synthesis, organic chemistry studies, and material science experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with oxane derivatives under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a pyrazine derivative reacts with an oxane derivative in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(oxan-4-yloxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine ring or the oxane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine or oxane derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have indicated that pyrazine derivatives, including 2-(oxan-4-yloxy)pyrazine, can act as inhibitors against viral enzymes. For instance, compounds with pyrazine structures have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV). In particular, derivatives that incorporate pyrazine motifs have demonstrated promising inhibitory activity with low IC50 values, indicating their potential as antiviral agents .

1.2 Anti-inflammatory Properties

Pyrazine derivatives are also being investigated for their anti-inflammatory effects. Research has identified compounds that inhibit inflammatory pathways mediated by NF-κB and other signaling molecules. These compounds have shown significant protective effects on human vascular endothelial cells against oxidative stress, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrazine ring can enhance or diminish biological activity. For example, substituents at the 5-position of the pyrazine core have been explored to improve potency against various targets, including neuropeptide receptors .

Biological Applications

3.1 Neuropharmacology

The compound is being evaluated for its neuropharmacological properties. It has been suggested that this compound may interact with neuropeptide receptors, which are critical in modulating neurological functions. This interaction could lead to advancements in treatments for cognitive disorders and neurodegenerative diseases .

3.2 Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazine derivatives. Compounds containing pyrazine rings have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains an area of active investigation .

Chemical Synthesis and Material Science

4.1 Synthesis of Novel Derivatives

The synthesis of this compound serves as a foundation for creating a library of novel compounds with diverse functionalities. Its unique oxan moiety allows for further chemical modifications that can lead to new derivatives with enhanced biological activities or improved pharmacokinetic properties .

4.2 Applications in Organic Electronics

Research has also explored the use of pyrazine derivatives in organic electronics, particularly in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has been shown to improve electrical conductivity and stability, making it a candidate for advanced electronic applications .

Data Table: Summary of Biological Activities

CompoundActivity TypeIC50 Value (μM)Reference
This compoundAntiviral (HCV RdRp)58
Cinnamic acid-pyrazine derivativeAnti-inflammatory0.0249
Pyrazine derivativeNeuroprotectiveEC50 = 3.55
Pyrazine-derived compoundAnticancerIC50 = 70.9

Mechanism of Action

The mechanism of action of 2-(oxan-4-yloxy)pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, to exert its effects. The specific interactions depend on the functional groups present in the compound and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: A simpler analog with only a pyrazine ring.

    Pyridazine: An analog with the second nitrogen atom in position 2.

    Pyridine: An analog with only one nitrogen atom.

    Pyrimidine: An analog with the second nitrogen atom in position 3.

    Piperazine: The saturated analog of pyrazine.

Uniqueness

2-(oxan-4-yloxy)pyrazine is unique due to the presence of both a pyrazine ring and an oxane moiety, which imparts distinct chemical and physical properties.

Biological Activity

2-(oxan-4-yloxy)pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound (CAS No.: 2189434-13-5) features a pyrazine ring substituted with an oxan-4-yloxy group. The structural characteristics of this compound suggest potential interactions with biological targets, which may lead to various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, revealing its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. In a study assessing the efficacy of various pyrazine derivatives, including this compound, it was found that they possess activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli< 100 µg/mL
S. aureus125–250 µg/mL
P. aeruginosa> 1000 µg/mL
B. subtilis125 µg/mL

These results indicate that this compound and its derivatives may serve as effective antimicrobial agents, particularly against Gram-positive bacteria such as S. aureus and B. subtilis .

Anticancer Activity

The anticancer properties of pyrazine derivatives have also been explored. A study focused on the cytotoxic effects of similar compounds revealed promising results for this compound:

Cell LineIC50 (µg/mL)
U87 MG (glioblastoma)62.16 ± 3.58
LN229 (glioblastoma)IC50 ≈ 100

These data suggest that the compound exhibits significant cytotoxicity against glioblastoma cell lines, indicating its potential for further development as an anticancer therapeutic .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazine derivatives. Research has indicated that modifications to the pyrazine core or substituents can significantly influence biological activity. For instance, variations in substituent groups can enhance or diminish antimicrobial and anticancer properties .

Case Studies

  • Antimicrobial Efficacy : A comparative study involving multiple pyrazine derivatives demonstrated that those with oxan substituents showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts.
  • Cytotoxicity Assessment : In vitro studies on glioblastoma cell lines indicated that compounds similar to this compound displayed varying degrees of cytotoxicity, with specific modifications leading to improved potency against cancer cells.

Properties

IUPAC Name

2-(oxan-4-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-12-6-2-8(1)13-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRHTZYMXRUUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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